molecular formula C8H7NO6S2 B3138303 (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid CAS No. 451459-98-6

(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid

Cat. No.: B3138303
CAS No.: 451459-98-6
M. Wt: 277.3 g/mol
InChI Key: HKGHDPHNRYKTNW-UHFFFAOYSA-N
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Description

(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is a complex organic compound characterized by the presence of a benzodithiazole ring substituted with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid typically involves the reaction of benzodithiazole derivatives with acetic acid under controlled conditions. The reaction is often carried out in the presence of oxidizing agents to ensure the formation of the tetraoxido groups. Common reagents used in the synthesis include sulfuric acid, hydrogen peroxide, and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the tetraoxido groups to other functional groups.

    Substitution: The benzodithiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sulfuric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is used as a building block for synthesizing more complex molecules

Biology

The compound has been studied for its potential biological activity. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with biological molecules could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tetraoxido groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The benzodithiazole ring provides a stable framework that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is unique due to its combination of a benzodithiazole ring with acetic acid This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not commonly found in similar compounds

Properties

IUPAC Name

2-(1,1,3,3-tetraoxo-1λ6,3λ6,2-benzodithiazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S2/c10-8(11)5-9-16(12,13)6-3-1-2-4-7(6)17(9,14)15/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGHDPHNRYKTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid
Reactant of Route 2
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid
Reactant of Route 3
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid
Reactant of Route 4
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid
Reactant of Route 5
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid
Reactant of Route 6
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid

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